(5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9BrN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride typically involves the bromination of 6-methoxypyridin-2-yl)methanamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, nitriles, or other substituted pyridines.
Oxidation: Formation of pyridinecarboxylic acids or pyridinealdehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride
- (5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride
- (6-Bromo-5-methoxypyridin-2-yl)methanamine
Uniqueness
(5-Bromo-6-methoxypyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H10BrClN2O |
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Molecular Weight |
253.52 g/mol |
IUPAC Name |
(5-bromo-6-methoxypyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-6(8)3-2-5(4-9)10-7;/h2-3H,4,9H2,1H3;1H |
InChI Key |
CHFZCFCOOPXRPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)Br.Cl |
Origin of Product |
United States |
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